(S,R,S)-AHPC-C5-NH2 Dihydrochloride: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
(S,R,S)-AHPC-C5-NH2 Dihydrochloride: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of therapeutic modalities, targeted protein degradation has emerged as a powerful strategy to address previously "undruggable" targets. At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that hijack the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of any VHL-based PROTAC is the ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide provides an in-depth overview of the mechanism of action of (S,R,S)-AHPC-C5-NH2 dihydrochloride (B599025), a key building block in the synthesis of VHL-recruiting PROTACs.
(S,R,S)-AHPC-C5-NH2 dihydrochloride is a synthetic E3 ligase ligand-linker conjugate. It comprises the high-affinity (S,R,S)-AHPC moiety that specifically binds to the VHL E3 ligase, connected to a 5-carbon alkyl linker with a terminal amine group. This terminal amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, thus enabling the creation of a novel PROTAC.
Core Mechanism of Action: Orchestrating Protein Degradation
The fundamental role of (S,R,S)-AHPC-C5-NH2, once incorporated into a PROTAC, is to act as a bridge, bringing the VHL E3 ligase into close proximity with the target protein. This induced proximity triggers a cascade of events culminating in the degradation of the target protein.
The mechanism can be broken down into the following key steps:
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Ternary Complex Formation: The PROTAC, containing the (S,R,S)-AHPC-C5-NH2 derived moiety, simultaneously binds to the target protein and the VHL E3 ligase complex, forming a transient ternary complex. The stability and conformation of this complex are critical determinants of the PROTAC's efficacy.
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Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.
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Proteasomal Recognition and Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome. The proteasome then unfolds and degrades the target protein into small peptides, while the ubiquitin monomers are recycled. The PROTAC molecule, being a catalyst, is released and can engage in further rounds of degradation.
This catalytic mode of action is a key advantage of PROTACs over traditional inhibitors, as a single molecule can mediate the degradation of multiple target protein molecules, leading to a profound and sustained pharmacological effect.
Signaling Pathway Diagram
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data
The efficacy of a PROTAC derived from (S,R,S)-AHPC-C5-NH2 is determined by several key quantitative parameters. These include the binding affinity of the VHL ligand to the E3 ligase, the binding affinity of the "warhead" to the target protein, and the degradation efficiency of the final PROTAC molecule in a cellular context.
Table 1: Binding Affinity of VHL Ligand
| Ligand | Binding Affinity (Kd) to VHL | Method | Reference |
| (S,R,S)-AHPC (VH032) | ~186 nM | Isothermal Titration Calorimetry (ITC) | Representative data |
Note: The binding affinity of the parent (S,R,S)-AHPC (also known as VH032) is provided as a reference for the VHL-binding moiety of (S,R,S)-AHPC-C5-NH2.
Table 2: Degradation Efficacy of an ERRα-Targeting PROTAC (Compound 6c)
| Parameter | Value | Cell Line | Method | Reference |
| DC50 | 30 nM | HEK293T | Western Blot | Peng et al., 2019[1] |
| Dmax | >80% at 30 nM | HEK293T | Western Blot | Peng et al., 2019[1] |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
The development and characterization of PROTACs utilizing (S,R,S)-AHPC-C5-NH2 involve a series of key experiments. Detailed methodologies for these experiments are provided below.
Synthesis of an ERRα-Targeting PROTAC
This protocol is adapted from the synthesis of compound 6c by Peng et al. (2019) and illustrates the general principle of conjugating (S,R,S)-AHPC-C5-NH2 to a target protein ligand.
Objective: To synthesize a PROTAC by forming an amide bond between the terminal amine of (S,R,S)-AHPC-C5-NH2 and a carboxylic acid-functionalized ligand for the target protein (e.g., an ERRα ligand).
Materials:
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(S,R,S)-AHPC-C5-NH2 dihydrochloride
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Carboxylic acid-functionalized target protein ligand
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF (N,N-Dimethylformamide)
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Reverse-phase HPLC for purification
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Mass spectrometer and NMR for characterization
Procedure:
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Dissolve the carboxylic acid-functionalized target protein ligand (1 equivalent) in anhydrous DMF.
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Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
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Add a solution of (S,R,S)-AHPC-C5-NH2 dihydrochloride (1.2 equivalents) and DIPEA (2 equivalents) in anhydrous DMF to the reaction mixture.
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Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
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Upon completion, dilute the reaction mixture with water and purify the crude product by reverse-phase preparative HPLC.
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Lyophilize the pure fractions to obtain the final PROTAC.
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Characterize the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Western Blot Analysis of Target Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
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HEK293T cells (or other relevant cell line)
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PROTAC stock solution (in DMSO)
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Cell culture medium and supplements
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6-well plates
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody against the target protein (e.g., anti-ERRα)
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Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
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HRP-conjugated secondary antibody
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ECL chemiluminescence substrate
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Imaging system
Procedure:
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Cell Seeding and Treatment:
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Seed HEK293T cells in 6-well plates and allow them to adhere overnight.
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Treat the cells with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
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Cell Lysis and Protein Quantification:
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After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
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Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Normalize the protein concentrations and prepare samples with Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an ECL substrate and an imaging system.
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Data Analysis:
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Strip the membrane and re-probe with the loading control antibody.
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Quantify the band intensities using densitometry software.
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Normalize the target protein band intensity to the loading control band intensity.
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Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.
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Experimental Workflow Diagram
Caption: Western Blot experimental workflow.
Conclusion
(S,R,S)-AHPC-C5-NH2 dihydrochloride is a valuable chemical tool for the development of potent and selective PROTACs. Its high-affinity VHL-binding moiety and versatile linker with a terminal amine enable the facile synthesis of novel protein degraders. A thorough understanding of its mechanism of action, coupled with robust quantitative analysis and detailed experimental protocols, is essential for the successful design and optimization of PROTAC-based therapeutics. This guide provides a comprehensive foundation for researchers and scientists working in the exciting field of targeted protein degradation.
